molecular formula C18H12N4O4 B11647298 3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

Cat. No.: B11647298
M. Wt: 348.3 g/mol
InChI Key: BIZMJSFUEYPGPO-XYOKQWHBSA-N
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Description

3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitro-4-methoxybenzaldehyde with 2-amino-4-oxo-3,4-dihydroquinazoline in the presence of a base, followed by the addition of acrylonitrile under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and quinazolinone core play crucial roles in its biological activity, potentially inhibiting enzyme function or modulating receptor activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H12N4O4/c1-26-16-7-6-11(9-15(16)22(24)25)8-12(10-19)17-20-14-5-3-2-4-13(14)18(23)21-17/h2-9H,1H3,(H,20,21,23)/b12-8+

InChI Key

BIZMJSFUEYPGPO-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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